molecular formula C13H18N2O B7511220 N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide

N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide

Cat. No. B7511220
M. Wt: 218.29 g/mol
InChI Key: HZFFVXZZFGTRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic effects on neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that it targets multiple pathways involved in neurodegeneration. This compound has been found to activate the transcription factor PGC-1α, which plays a key role in mitochondrial biogenesis and energy metabolism. This compound also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, this compound has been shown to inhibit the production of Aβ and reduce neuroinflammation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can increase mitochondrial respiration and ATP production, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function, reduce Aβ and tau pathology, and enhance synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments. It is stable under various conditions, has low toxicity, and is effective at low concentrations. However, this compound has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide research. One area of focus is the development of this compound analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of this compound's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other compounds.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. Its mechanism of action is not fully understood, but it appears to target multiple pathways involved in neurodegeneration. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more effective analogs.

Synthesis Methods

N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide was first synthesized by Schubert et al. in 2012 using a multi-step process involving the condensation of 2-cyclopenten-1-one with 3-bromopyridine, followed by reduction and N-methylation reactions. The final compound was obtained with a yield of 5.8% and was found to be stable under various conditions.

Scientific Research Applications

N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In vitro and in vivo studies have shown that this compound can improve cognitive function, reduce amyloid beta (Aβ) and tau pathology, and enhance synaptic plasticity. This compound has also been found to have neuroprotective effects against oxidative stress and inflammation.

properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(10-11-5-4-8-14-9-11)13(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFVXZZFGTRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.